molecular formula C33H31N3O7S B1683080 WAY 170523

WAY 170523

Cat. No.: B1683080
M. Wt: 613.7 g/mol
InChI Key: FARMEEAGJWMFSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

In bronchial epithelial cells, WAY 170523 (1 µM) restored wound repair rates impaired by polyinosinic:polycytidylic acid (poly I:C), a viral mimic that upregulates MMP13 expression and suppresses repair . This suggests its role in mitigating pathological remodeling in conditions like asthma.


Mechanistically, this compound inhibits MMP13, an enzyme critical in extracellular matrix degradation. Overactive MMP13 is implicated in chronic inflammation, fibrosis, and cancer metastasis, making its inhibition a key therapeutic strategy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY 170523 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize waste. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product to meet the required purity standards .

Chemical Reactions Analysis

Types of Reactions

WAY 170523 undergoes several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

WAY 170523 has a wide range of applications in scientific research:

Mechanism of Action

WAY 170523 exerts its effects by selectively inhibiting MMP-13. It binds to the active site of the enzyme, preventing it from interacting with its natural substrates. This inhibition leads to a decrease in the breakdown of extracellular matrix components, thereby reducing tissue remodeling and invasion of cancer cells. The compound also attenuates the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

The following analysis compares WAY 170523 with compounds that share functional similarities (e.g., epithelial repair modulation or anti-proliferative effects) or target-related pathways.

Functional Comparison: this compound vs. Dimethyl Fumarate (DMF)

DMF, a compound tested alongside this compound in bronchial repair studies, enhanced epithelial repair under poly I:C-induced stress at higher concentrations (50 µM). Key differences include:

Parameter This compound DMF
Target MMP13 inhibitor Not MMP13-specific
Effective Concentration 1 µM (restores repair) 50 µM (enhances repair)
Mechanism Direct MMP13 inhibition Redox modulation/Nrf2 activation
Therapeutic Context Asthma, renal carcinoma Multiple sclerosis, psoriasis

While both compounds improve epithelial repair, this compound acts directly on MMP13, offering specificity for conditions driven by MMP13 dysregulation.

Anti-Proliferative Agents in Renal Carcinoma

This compound was screened alongside 17 other compounds targeting diverse pathways in FOXD1-associated renal carcinoma proliferation . Select comparisons:

Compound Target Mechanism Therapeutic Relevance vs. This compound
EED226 SUZ12 (PRC2 complex) Epigenetic silencing Broader epigenetic modulation
CPI-637 EP300 (histone acetyltransferase) Chromatin remodeling Targets transcriptional coactivators
Silibinin TMEM167A Autophagy modulation Indirect anti-metastatic effects
This compound MMP13 Extracellular matrix regulation Direct anti-invasive action

This compound’s specificity for MMP13 distinguishes it from epigenetic or autophagy-focused agents, positioning it as a candidate for metastasis inhibition.

Inhibition Efficacy in Medulloblastoma

In a high-throughput screen for medulloblastoma therapies, this compound exhibited concentration-dependent cell inhibition, though its efficacy was moderate compared to histone deacetylase inhibitors (e.g., SAHA) and kinase inhibitors (e.g., Fasudil hydrochloride) .

Compound Target Class Inhibition Trend (10–100 µM)
This compound MMP13 inhibitor Moderate, dose-dependent
SAHA HDAC inhibitor High, plateau at 50 µM
FERβ 033 Estrogen receptor β Low, variable response

This compound’s moderate activity suggests it may be more effective in combination therapies or specific MMP13-driven contexts.

Key Research Findings

  • Bronchial Repair : this compound reverses poly I:C-induced repair deficits at 1 µM, outperforming DMF in specificity .
  • Limitations: Narrow therapeutic window in non-MMP13 contexts, as seen in medulloblastoma screens .

Biological Activity

WAY 170523 is a synthetic compound recognized for its potent and selective inhibition of matrix metalloproteinase-13 (MMP-13), a key enzyme involved in the degradation of extracellular matrix components. Its biological activity has been extensively studied, revealing significant implications for various pathological conditions, including cancer and osteoarthritis.

This compound functions primarily as an inhibitor of MMP-13, which plays a critical role in tissue remodeling and repair processes. The compound exhibits varying inhibitory potency across different concentrations, with reported IC50 values indicating its effectiveness:

Target Enzyme IC50 (nM)
MMP-1317
MMP-2>1000
MMP-9>10000

These values suggest that this compound is highly selective for MMP-13 compared to other metalloproteinases, making it a valuable tool for studying MMP-related biological processes and diseases .

Osteoarthritis

Research has demonstrated that this compound can significantly reduce MMP-13 expression and activity in models of osteoarthritis (OA). In a study involving rabbits with surgically induced OA, treatment with this compound resulted in decreased cartilage degradation and reduced levels of pro-inflammatory cytokines such as IL-6 and PGE2 . This chondroprotective effect was associated with enhanced expression of cartilage-specific markers like ACAN and COL2A1.

Cancer Research

In the context of cancer, particularly cutaneous squamous cell carcinoma (cSCC), this compound has been shown to inhibit the invasive capabilities of cancer cells. A study indicated that the upregulation of MMP-13 in Kindlin-1-depleted tumors contributed to increased invasion, which was mitigated by treatment with this compound . This highlights the compound's potential in therapeutic strategies aimed at limiting tumor progression and metastasis.

Case Studies

  • Osteoarthritis Model : In a controlled study, rabbits were divided into groups receiving either standard care or treatment with this compound. The results showed:
    • Cartilage Damage : Significantly less damage in the treated group.
    • Cell Apoptosis : Lower rates of apoptotic chondrocytes.
    • Cytokine Levels : Reduced IL-6 and MMP levels in synovial fluid compared to controls.
  • Bronchial Epithelial Repair : In vitro studies indicated that this compound enhances the repair rate of bronchial epithelial cells by inhibiting MMP-13, which is crucial for maintaining epithelial integrity during inflammatory responses .

Summary of Findings

The biological activity of this compound underscores its role as a selective inhibitor of MMP-13, with significant implications across various pathological conditions. The following table summarizes key findings from studies involving this compound:

Study Focus Findings
OsteoarthritisReduced cartilage degradation; lower IL-6 and MMP levels
Cancer (cSCC)Inhibited invasion; reduced MMP-13 expression
Bronchial RepairEnhanced epithelial repair rates

Q & A

Basic Research Questions

Q. What experimental approaches are used to confirm the selectivity of WAY 170523 for MMP-13 over other matrix metalloproteinases (MMPs)?

  • Methodological Answer: To assess selectivity, researchers typically employ competitive enzymatic activity assays using fluorogenic substrates specific to MMP-13 and other MMP isoforms (e.g., MMP-1, MMP-2, MMP-9). Dose-response curves (IC₅₀ values) are generated across isoforms to quantify selectivity ratios . Parallel molecular docking simulations can predict binding affinities to MMP-13’s catalytic domain, validated by site-directed mutagenesis studies .

Q. How should researchers design in vitro assays to evaluate the inhibitory efficacy of this compound in epithelial repair models?

  • Methodological Answer: Use polarized epithelial cell monolayers (e.g., 16HBE or NHBE cells) with scratch/wound-healing assays. Pre-treat cells with inflammatory stimuli (e.g., poly I:C) to mimic dysregulated repair, then apply this compound at varying concentrations (e.g., 0.1–10 µM). Quantify repair rates via time-lapse microscopy and normalize to controls. Include MMP-13 knockdown groups (siRNA) to confirm target specificity .

Q. What controls are essential when testing this compound in MMP-13-dependent processes?

  • Methodological Answer: Include negative controls (vehicle-only treatment), positive controls (broad-spectrum MMP inhibitors like GM6001), and genetic controls (MMP-13 knockout or siRNA-transfected cells). Validate results with orthogonal methods, such as ELISA for collagen degradation products (e.g., C-terminal telopeptide of type II collagen, CTX-II) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy across different tissue models (e.g., bronchial vs. articular cartilage)?

  • Methodological Answer: Perform tissue-specific proteomic profiling to identify co-expressed MMPs or endogenous inhibitors (e.g., TIMPs) that may modulate MMP-13 activity. Use ex vivo explant cultures (e.g., cartilage or lung tissue) to compare inhibitor penetration and stability in heterogeneous matrices. Statistical meta-analysis of dose-response relationships across models can highlight context-dependent variability .

Q. What strategies optimize this compound’s pharmacokinetic profile for in vivo studies without compromising selectivity?

  • Methodological Answer: Conduct structure-activity relationship (SAR) studies to modify this compound’s scaffold for improved bioavailability. Assess plasma stability via LC-MS and hepatic microsomal assays. For in vivo validation, use MMP-13 reporter mice (e.g., MMP-13-luciferase knock-in) to non-invasively monitor target engagement and off-target effects .

Q. How do researchers differentiate MMP-13-mediated effects from compensatory pathways when using this compound in chronic disease models?

  • Methodological Answer: Combine longitudinal transcriptomic analysis (RNA-seq) with pathway enrichment tools (e.g., Gene Ontology, KEGG) to identify compensatory MMPs or signaling cascades (e.g., TGF-β, NF-κB). Use conditional MMP-13 knockout models alongside pharmacological inhibition to isolate MMP-13-specific effects .

Q. What advanced statistical methods are recommended for analyzing high-dimensional data from this compound transcriptomic or proteomic screens?

  • Methodological Answer: Apply multivariate analysis (e.g., PCA, PLS-DA) to reduce dimensionality and identify key biomarkers. Use Bayesian hierarchical modeling to account for batch effects in multi-omics datasets. Machine learning pipelines (e.g., random forest, SVM) can predict inhibitor response thresholds .

Q. Methodological Best Practices

  • Data Reproducibility : Report raw data (e.g., enzymatic activity curves, cell migration rates) in supplementary materials with detailed metadata (e.g., assay temperature, pH, buffer composition) .
  • Ethical & Theoretical Frameworks : Align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and link to broader hypotheses (e.g., MMP-13’s role in tissue remodeling vs. fibrosis) .
  • Interdisciplinary Validation : Cross-validate findings with clinical cohorts (e.g., synovial fluid MMP-13 levels in osteoarthritis patients) to bridge mechanistic and translational insights .

Properties

IUPAC Name

N-[2-[4-[benzyl-[2-(hydroxycarbamoyl)-4,6-dimethylphenyl]sulfamoyl]phenoxy]ethyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31N3O7S/c1-22-18-23(2)31(28(19-22)32(37)35-39)36(21-24-8-4-3-5-9-24)44(40,41)27-14-12-26(13-15-27)42-17-16-34-33(38)30-20-25-10-6-7-11-29(25)43-30/h3-15,18-20,39H,16-17,21H2,1-2H3,(H,34,38)(H,35,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARMEEAGJWMFSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)NO)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OCCNC(=O)C4=CC5=CC=CC=C5O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

beta-Bromoethylamine
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beta-Bromoethylamine
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beta-Bromoethylamine
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beta-Bromoethylamine
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